3-Iodo-6-methylimidazo[1,2-a]pyridine

Cross-coupling Bond dissociation energy Palladium catalysis

3-Iodo-6-methylimidazo[1,2-a]pyridine (CAS 885276-23-3) is a halogenated heterocyclic compound belonging to the privileged imidazo[1,2-a]pyridine scaffold, a structural class broadly recognized for its diverse pharmacological activities including kinase inhibition and antimicrobial properties. With a molecular formula of C8H7IN2 and a molecular weight of 258.06 g/mol, it is typically supplied with a purity of 95–97%.

Molecular Formula C8H7IN2
Molecular Weight 258.06
CAS No. 885276-23-3
Cat. No. B3030259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-methylimidazo[1,2-a]pyridine
CAS885276-23-3
Molecular FormulaC8H7IN2
Molecular Weight258.06
Structural Identifiers
SMILESCC1=CN2C(=NC=C2I)C=C1
InChIInChI=1S/C8H7IN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
InChIKeyMZJCGQSJLCHPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-6-methylimidazo[1,2-a]pyridine (CAS 885276-23-3): A Strategic Heterocyclic Building Block for Cross-Coupling and Medicinal Chemistry


3-Iodo-6-methylimidazo[1,2-a]pyridine (CAS 885276-23-3) is a halogenated heterocyclic compound belonging to the privileged imidazo[1,2-a]pyridine scaffold, a structural class broadly recognized for its diverse pharmacological activities including kinase inhibition and antimicrobial properties [1]. With a molecular formula of C8H7IN2 and a molecular weight of 258.06 g/mol, it is typically supplied with a purity of 95–97% . The compound features an iodine atom at the 3-position and a methyl group at the 6-position of the fused bicyclic core, establishing it as a versatile intermediate for palladium-catalyzed cross-coupling reactions and a core structure for medicinal chemistry optimization campaigns [1].

Why Generic Substitution of 3-Iodo-6-methylimidazo[1,2-a]pyridine with Other Halogenated or Non-Halogenated Analogs Is Not Recommended


The imidazo[1,2-a]pyridine scaffold's biological activity and synthetic utility are exquisitely sensitive to the nature and position of substituents. Substituting 3-iodo-6-methylimidazo[1,2-a]pyridine with its non-halogenated parent (6-methylimidazo[1,2-a]pyridine) or with a 3-bromo analog fundamentally alters its chemical reactivity and physicochemical profile, thereby impacting downstream synthetic efficiency and biological target engagement [1]. The iodine atom's unique combination of high polarizability and low bond dissociation energy confers distinct advantages in cross-coupling reactions and radiolabeling applications that cannot be replicated by bromo or chloro analogs, while the 6-methyl group modulates lipophilicity and metabolic stability compared to unsubstituted variants [1]. The following quantitative evidence delineates these critical differentiators.

Quantitative Differentiation Evidence for 3-Iodo-6-methylimidazo[1,2-a]pyridine: Cross-Coupling Reactivity, Physicochemical Properties, and Regioselectivity


Superior Cross-Coupling Reactivity of C3-Iodo Motif Driven by Lower C(sp2)–I Bond Dissociation Energy

The 3-iodo substituent in 3-iodo-6-methylimidazo[1,2-a]pyridine offers significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its 3-bromo analog due to a substantially lower carbon-halogen bond dissociation energy (BDE). This translates to faster oxidative addition, enabling milder reaction conditions and potentially higher yields in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings .

Cross-coupling Bond dissociation energy Palladium catalysis Synthetic methodology

Regioselective Cross-Coupling at C3 Enabled by Iodo Substitution in Imidazo[1,2-a]pyridine Scaffolds

In dihalogenated imidazo[1,2-a]pyridine systems, the iodine substituent undergoes cross-coupling with complete regioselectivity prior to any competing reaction at a chlorine-bearing position. This regiochemical preference is a class-level property established for 3-iodoimidazo[1,2-a]pyridines and provides a predictable functionalization handle that is not achievable with other halogens in the same position [1].

Regioselective functionalization Suzuki-Miyaura coupling Sequential cross-coupling Medicinal chemistry

Increased Lipophilicity and Calculated Physicochemical Properties Distinguish 3-Iodo-6-methylimidazo[1,2-a]pyridine from Non-Halogenated Parent Scaffold

The introduction of the 3-iodo substituent substantially increases the lipophilicity of the imidazo[1,2-a]pyridine core compared to the non-halogenated 6-methylimidazo[1,2-a]pyridine. This physicochemical alteration can influence membrane permeability, protein binding, and metabolic stability in biological systems [1].

Lipophilicity Drug-likeness Physicochemical properties ADME prediction

Verified Analytical Purity and Batch Consistency Support Reliable Synthetic Outcomes

Commercial suppliers of 3-iodo-6-methylimidazo[1,2-a]pyridine provide batch-specific analytical data, including NMR, HPLC, and GC chromatograms, ensuring a consistent purity profile of 95–97% . This level of quality documentation mitigates the risk of failed reactions due to impurities, a common concern with less rigorously characterized building blocks.

Analytical chemistry Quality control Reproducibility Procurement

Optimal Research and Industrial Applications for 3-Iodo-6-methylimidazo[1,2-a]pyridine Based on Quantitative Differentiation Evidence


Palladium-Catalyzed Cross-Coupling Reactions for Medicinal Chemistry Library Synthesis

The 3-iodo substituent in 3-iodo-6-methylimidazo[1,2-a]pyridine serves as an optimal leaving group for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions due to its low C(sp2)–I bond dissociation energy (61.9 kcal/mol) and established regioselectivity in mixed-halogen systems [1][2]. This enables the rapid construction of diverse 3-aryl, 3-alkynyl, or 3-amino imidazo[1,2-a]pyridine libraries under mild conditions, a cornerstone strategy in medicinal chemistry for exploring structure-activity relationships (SAR) around kinase inhibitor and other therapeutic programs [2].

Radiolabeling and Diagnostic Imaging Probe Development

The presence of an iodine atom at the 3-position of 3-iodo-6-methylimidazo[1,2-a]pyridine positions this compound as a precursor for radioiodination with isotopes such as iodine-123, iodine-125, or iodine-131, enabling the development of diagnostic imaging agents [1]. The imidazo[1,2-a]pyridine scaffold has been validated in radiolabeled tracers (e.g., 125I-IMPY) for neuroblastoma imaging, and the 3-iodo-6-methyl derivative offers a structurally distinct starting point for novel radioligand design with potentially altered biodistribution and target binding profiles [1].

Precursor for Sequential Functionalization and Complex Molecule Construction

Owing to the total regioselectivity of iodine substitution in cross-coupling reactions, 3-iodo-6-methylimidazo[1,2-a]pyridine can be employed in sequential functionalization strategies where the C3 position is elaborated first while preserving other reactive handles for subsequent diversification [1]. This capability is particularly valuable in the synthesis of polyfunctionalized imidazo[1,2-a]pyridine derivatives with tailored biological or materials properties, and it provides a clear advantage over bromo or chloro analogs that lack comparable regiochemical discrimination [1].

Core Scaffold for Kinase Inhibitor and Antimicrobial Lead Optimization

The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, with established applications in kinase inhibition (e.g., CDK4, ASK1, VEGF-R2) and antimicrobial programs [1][2]. The 6-methyl and 3-iodo substituents of 3-iodo-6-methylimidazo[1,2-a]pyridine provide a balanced lipophilicity profile (Consensus LogP = 2.33) and a reactive functionalization handle, making it an attractive starting point for structure-based drug design and optimization campaigns targeting cancer, inflammation, or infectious diseases [1].

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